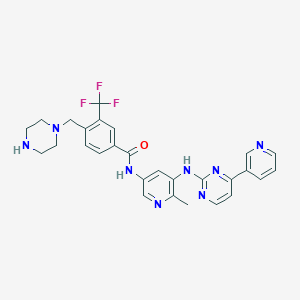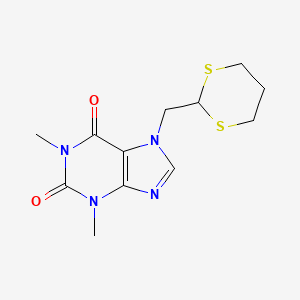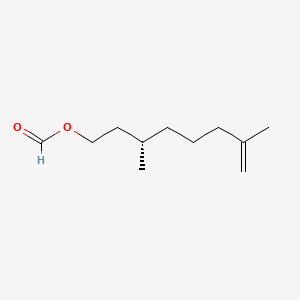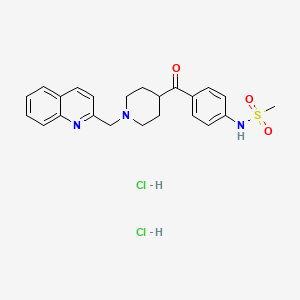
Methanesulfonamide, N-(4-((1-(2-quinolinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, N-(4-((1-(2-quinolinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline moiety, a piperidine ring, and a methanesulfonamide group. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-((1-(2-quinolinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . The piperidine ring is often introduced through a reductive amination process, where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonamide, N-(4-((1-(2-quinolinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions include quinoline N-oxide, substituted quinoline derivatives, and various sulfonamide analogs .
Applications De Recherche Scientifique
Methanesulfonamide, N-(4-((1-(2-quinolinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methanesulfonamide, N-(4-((1-(2-quinolinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death . The piperidine ring enhances the compound’s binding affinity to its targets, while the methanesulfonamide group contributes to its solubility and stability . The compound’s effects are mediated through various pathways, including the inhibition of key enzymes and the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Methanesulfonamide, N-(4-((1-(2-quinolinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride can be compared with other similar compounds, such as:
Quinoline Derivatives: These compounds share the quinoline moiety and exhibit similar biological activities, including antimicrobial and anticancer properties.
Piperidine Derivatives: Compounds with a piperidine ring are known for their pharmacological effects, such as analgesic and antipsychotic activities.
Sulfonamide Derivatives: These compounds are widely used as antibiotics and exhibit a broad spectrum of biological activities.
The uniqueness of this compound lies in its combination of these three functional groups, which confer a unique set of properties and applications .
Propriétés
Numéro CAS |
113559-80-1 |
|---|---|
Formule moléculaire |
C23H27Cl2N3O3S |
Poids moléculaire |
496.4 g/mol |
Nom IUPAC |
N-[4-[1-(quinolin-2-ylmethyl)piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrochloride |
InChI |
InChI=1S/C23H25N3O3S.2ClH/c1-30(28,29)25-20-9-7-18(8-10-20)23(27)19-12-14-26(15-13-19)16-21-11-6-17-4-2-3-5-22(17)24-21;;/h2-11,19,25H,12-16H2,1H3;2*1H |
Clé InChI |
MGKSLDGGQUGJNY-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC3=NC4=CC=CC=C4C=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-but-2-enedioic acid;[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethyl] propanoate;trihydrate](/img/structure/B12761905.png)


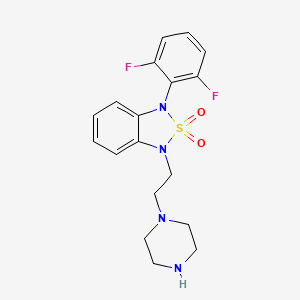



![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]-](/img/structure/B12761953.png)
